molecular formula C5H8F2O2 B2880332 4,4-Difluorooxan-3-ol CAS No. 1785334-20-4

4,4-Difluorooxan-3-ol

Cat. No.: B2880332
CAS No.: 1785334-20-4
M. Wt: 138.114
InChI Key: APCYMDTYOOILOY-UHFFFAOYSA-N
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Description

4,4-Difluorooxan-3-ol is an organic compound characterized by the presence of two fluorine atoms attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorooxan-3-ol typically involves the fluorination of oxan-3-ol derivatives. One common method is the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride, which converts alcohols to alkyl fluorides . Another approach involves the use of aminodifluorosulfinium tetrafluoroborate salts, which are efficient deoxofluorinating reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using stable and selective fluorinating agents. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluorooxan-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxan-3-one derivatives.

    Reduction: Reduction reactions can convert it back to oxan-3-ol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated oxane derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

4,4-Difluorooxan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4-Difluorooxan-3-ol exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in specific biochemical pathways. These interactions can lead to the formation of stable complexes with proteins and other biomolecules, influencing their function and activity .

Comparison with Similar Compounds

  • 4,4-Difluoro-1,3-dioxolan-2-one
  • 4,4’-Difluorobenzophenone
  • Difluoromethyl alkanes

Comparison: 4,4-Difluorooxan-3-ol is unique due to its oxane ring structure and the specific positioning of the fluorine atoms. This configuration imparts distinct chemical and physical properties compared to other similar compounds. For instance, 4,4-Difluoro-1,3-dioxolan-2-one has a different ring structure, leading to variations in reactivity and applications .

Properties

IUPAC Name

4,4-difluorooxan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O2/c6-5(7)1-2-9-3-4(5)8/h4,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCYMDTYOOILOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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